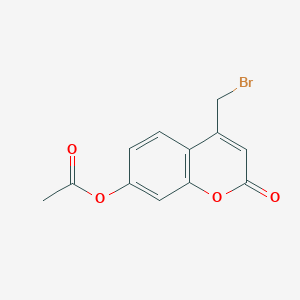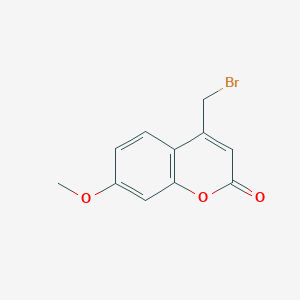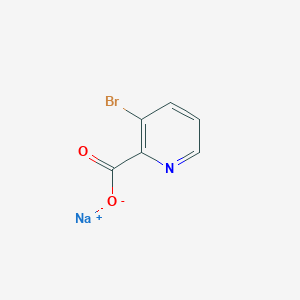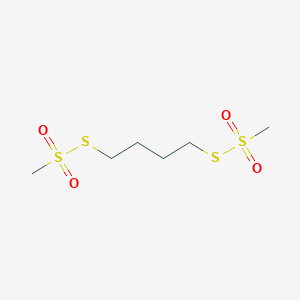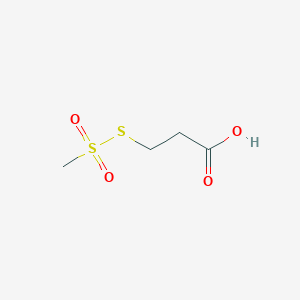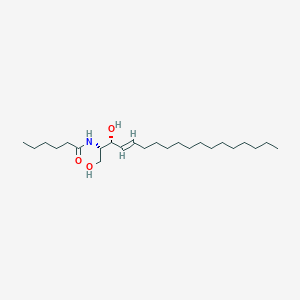
4'-iso-Propyl-2,2,2-trifluoroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-iso-Propyl-2,2,2-trifluoroacetophenone is a chemical compound that has gained attention in various scientific fields due to its unique chemical and physical properties. It is related to other fluorinated acetophenones, which have been extensively studied for their synthesis methods, molecular structures, and chemical reactivities.
Synthesis Analysis
- The synthesis of related fluorinated acetophenones typically involves reactions like Suzuki cross-coupling, which is a method used to synthesize difluorophenyl acetophenone derivatives (Deng Ji-hua, 2008).
- The Perkin reaction has been employed for synthesizing trifluoroacetophenone derivatives, demonstrating moderate to good yields and high E-stereoselectivity (Szabolcs Cserényi et al., 2006).
Molecular Structure Analysis
- The molecular structure of fluorinated acetophenones can be characterized by methods like IR, 1H NMR, and X-ray diffraction. These techniques provide detailed insights into the structural aspects of these compounds, crucial for understanding their reactivity and properties (Deng Ji-hua, 2008).
Chemical Reactions and Properties
- Fluorinated acetophenones, similar to 4'-iso-Propyl-2,2,2-trifluoroacetophenone, undergo various chemical reactions, including condensations, cyclizations, and cross-coupling reactions. These reactions are significant for synthesizing complex molecules and intermediates in organic synthesis (A. Najiya et al., 2014).
科学的研究の応用
Application 1: Organocatalyst for Epoxidation of Alkenes
- Summary of the Application: 2,2,2-trifluoroacetophenone is used as an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes .
- Methods of Application: The process involves the use of 2,2,2-trifluoroacetophenone as a catalyst and H2O2 as a green oxidant. Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively .
- Results or Outcomes: The process results in high to quantitative yields utilizing low catalyst loadings .
Application 2: Synthesis of 3-Trifluoromethyl-3-phenyldiazirine
- Summary of the Application: 2,2,2-Trifluoroacetophenone is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .
- Results or Outcomes: The synthesis results in the formation of 3-trifluoromethyl-3-phenyldiazirine .
Application 3: Synthesis of New Aromatic 3F Polymers
- Summary of the Application: 2,2,2-Trifluoroacetophenone is used as a starting material for the synthesis of new aromatic 3F polymers .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it typically involves condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone .
- Results or Outcomes: The synthesis results in the formation of new aromatic 3F polymers .
Safety And Hazards
4’-iso-Propyl-2,2,2-trifluoroacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system4.
将来の方向性
I couldn’t find specific information on the future directions of 4’-iso-Propyl-2,2,2-trifluoroacetophenone. However, given its properties, it could potentially be used in various fields of research.
Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.
特性
IUPAC Name |
2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAARZPBEHNXIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374816 |
Source


|
| Record name | 4'-iso-Propyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-iso-Propyl-2,2,2-trifluoroacetophenone | |
CAS RN |
124211-72-9 |
Source


|
| Record name | 4'-iso-Propyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124211-72-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
